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Compound of Interest |

Compound Name: Cyclohexanehexacarboxylicacid
CAS No.: 67537-70-6
Cat. No.: B1342193
- 7

CAS: 2216-84-4 | Formula: C12H12012 | MW: 348.22 g/mol [1]

Executive Summary

Hexahydromellitic acid is the fully hydrogenated derivative of mellitic acid
(benzenehexacarboxylic acid). Unlike its aromatic precursor, the cyclohexane core introduces
complex stereochemical behavior critical for its application in Metal-Organic Frameworks
(MOFs) and supramolecular chemistry.[1]

This guide focuses on the all-cis isomer, the most chemically significant form due to its ability to
coordinate metal ions (e.g., Eu3*, Gd3*) on a single face, creating unique 2D and 3D
topologies.[1]

Structural Isomerism & Stereochemistry

The stereochemistry of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid is analogous to the
inositols. While theoretically 9 stereoisomers exist, the all-cis isomer is the primary focus of
advanced materials research.

The "All-Cis" Conformation Paradox

In a planar representation, "all-cis" implies all carboxyl groups point in the same direction.
However, the cyclohexane ring adopts a chair conformation.[1][2]
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o Geometric Reality: To maintain a "cis" relationship (all groups above the mean plane), the
substituents must alternate between axial (a) and equatorial (e) positions around the ring.[1]

o Configuration: 1a, 2e, 3a, 4e, 5a, 6e.

« Dynamic Equilibrium: At room temperature, the molecule undergoes rapid ring inversion
(flipping), interconverting the two identical chair forms.[1]
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Figure 1: The dynamic ring inversion of all-cis-hexahydromellitic acid renders all six CH groups
magnetically equivalent on the NMR timescale.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)

The high symmetry of the all-cis isomer simplifies its NMR spectra significantly.

IH NMR (Proton)
e Solvent: D20 or DMSO-ds.

o Key Feature: Due to the rapid chair-chair interconversion shown in Figure 1, the axial and
equatorial environments average out.

e Chemical Shift:

o 0 ~3.0- 3.4 ppm (Singlet): Represents the six equivalent methine (CH) protons alpha to
the carboxylic acid groups.[1]
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o 0 ~12.0+ ppm (Broad): Carboxylic acid protons (COOH).[1] This peak's position and width
are highly concentration- and pH-dependent.

13C NMR (Carbon)

o Symmetry: The molecule possesses effectively high symmetry (

average), resulting in a minimal number of signals.[1]

e Signals:
o Carboxyl Carbon (C=0): ~170-175 ppm.[1]

o Ring Carbon (CH): ~40-45 ppm.[1]

Technical Note: At very low temperatures (<-60°C), the ring flip slows down, and the *H

spectrum may broaden or split into distinct axial and equatorial signals (1:1 ratio).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the six carboxylic acid moieties.
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Frequency (cm™?) Vibration Mode Description

Very broad, characteristic of H-

2500 — 3300 O-H Stretch , o
bonded carboxylic acid dimers.
Weak aliphatic C-H stretching
2900 — 3000 C-H Stretch (masked by O-H broadness).
[1]
Strong, sharp band.[1] The
1690 — 1730 C=0 Stretch _ _ _
"carbonyl region" diagnostic.
C-0O single bond stretch / O-H
1200 - 1300 C-O Stretch _ _
bending coupling.
Out-of-plane bending (broad).
~900 — 950 O-H Bend

[1]

C. Mass Spectrometry (MS)[1][3]

« lonization: ESI (Electrospray lonization) in negative mode (ESI-) is preferred due to the
acidic protons.[1]

e Molecular lon: [M-H]~ at m/z 347.[1]

o Fragmentation: Sequential loss of CO:z (44 Da) and H20 (18 Da) is common in MS/MS
experiments.[1]

Synthesis & Purification Protocol

The synthesis requires the hydrogenation of the aromatic ring of mellitic acid. This is a high-
energy process requiring forcing conditions.[1]

Reagents

o Precursor: Mellitic Acid (Benzenehexacarboxylic acid).[1]
o Catalyst: Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al203).[1]

» Solvent: Dilute agueous NaOH (to form the soluble sodium salt) or Glacial Acetic Acid.[1]
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Figure 2: Catalytic hydrogenation workflow for the conversion of mellitic acid to
hexahydromellitic acid.

Safety Critical: The hydrogenation of polycarboxylic acids can be exothermic. Ensure the

reactor is properly rated for the pressure (50+ atm).

Applications in Research

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1342193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Metal-Organic Frameworks (MOFs): The all-cis isomer acts as a disk-shaped ligand.
Because all carboxylates are on one face, it coordinates lanthanides (Eu, Gd) to form
hydrophilic channels or layered 2D networks.[1]

o Crystal Engineering: Used to study "supramolecular synthons" where the six COOH groups
form extensive hydrogen-bonding networks (e.g., honeycomb sheets).[1][3]

 Biological Mimicry: As a carbocyclic analog of polyphosphates (like phytic acid), it serves as
a probe for phosphate-binding enzymes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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